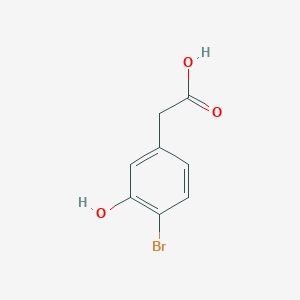

2-(4-Bromo-3-hydroxyphenyl)acetic acid

Descripción

2-(4-Bromo-3-hydroxyphenyl)acetic acid (CAS: 212688-02-3; molecular formula: C₈H₇BrO₃) is a brominated aromatic acetic acid derivative featuring a hydroxyl group at the 3-position and a bromine atom at the 4-position of the phenyl ring. This compound is structurally characterized by an acetic acid moiety (-CH₂COOH) attached to the aromatic ring, which imparts both acidic and hydrogen-bonding properties.

Propiedades

IUPAC Name |

2-(4-bromo-3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIUZKVIYWSGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261815-87-5 | |

| Record name | 2-(4-bromo-3-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylacetic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of 2-(4-Bromo-3-hydroxyphenyl)acetic acid may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Bromo-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxyphenylacetic acid.

Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-bromo-3-hydroxybenzaldehyde or 4-bromo-3-hydroxyacetophenone.

Reduction: Formation of 3-hydroxyphenylacetic acid.

Substitution: Formation of 2-(4-amino-3-hydroxyphenyl)acetic acid or 2-(4-alkyl-3-hydroxyphenyl)acetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development :

2-(4-Bromo-3-hydroxyphenyl)acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating inflammatory diseases and neurological disorders.

Table 1: Potential Pharmaceutical Applications

| Target Condition | Compound Type | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | Anti-inflammatory agents | Inhibition of pro-inflammatory cytokines |

| Neurological Disorders | Neuroprotective agents | Modulation of neurotransmitter activity |

| Cancer | Anticancer drugs | Induction of apoptosis in cancer cells |

Material Science

Advanced Materials Development :

The compound is utilized in creating organic semiconductors and liquid crystals. Its unique electronic properties make it suitable for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) and photovoltaic devices.

Biological Activity :

Research indicates that 2-(4-Bromo-3-hydroxyphenyl)acetic acid exhibits significant biological activities, including antimicrobial and anticancer properties. Its ability to modulate cellular pathways makes it a subject of interest in drug discovery.

Table 3: Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL | |

| Anticancer | MCF-7 (breast cancer cell) | GI50 = 14 µM |

| MiaPaCa-2 (pancreatic cancer) | GI50 > 50 µM |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of derivatives of 2-(4-Bromo-3-hydroxyphenyl)acetic acid, researchers found that modifications to the phenylacetamide moiety exhibited significant growth inhibition against various cancer cell lines. For instance, the compound demonstrated a GI50 value of 14 µM against MCF-7 cells, indicating its potential as an anticancer agent.

Case Study 2: Neurotransmitter Modulation

Another study focused on the compound's effects on neurotransmitter release and uptake. It was observed that the compound could enhance dopaminergic signaling pathways, suggesting its potential utility in treating neurodegenerative conditions such as Parkinson's disease.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Comparisons

Key Observations:

Substituent Position and Electronic Effects: Bromine is electron-withdrawing, increasing the C-C-C bond angle at its position (e.g., 121.5° in 2-(3-Bromo-4-methoxyphenyl)acetic acid ). Methoxy groups (electron-donating) reduce ring electron deficiency, altering reactivity in electrophilic substitutions .

Hydrogen Bonding and Crystal Packing :

- Hydroxyl-containing derivatives (e.g., 2-(4-Bromo-3-hydroxyphenyl)acetic acid) form stronger intermolecular H-bonds compared to methoxy analogues, influencing solubility and crystal packing. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O-H···O bonds (R₂²(8) motif) .

Physicochemical Properties

Table 2: Physical and Spectral Data

*Predicted based on functional groups.

Actividad Biológica

2-(4-Bromo-3-hydroxyphenyl)acetic acid, a compound with significant potential in biological research, has garnered attention for its various biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, which are critical for its biological activity. Its chemical structure can be represented as follows:

This structure indicates the potential for interactions with various biological targets due to the electron-withdrawing nature of the bromine and the hydrogen-bonding capability of the hydroxyl group.

Antibacterial Activity

Research indicates that 2-(4-Bromo-3-hydroxyphenyl)acetic acid exhibits notable antibacterial properties. A study assessed its effectiveness against several bacterial strains, revealing minimum inhibitory concentration (MIC) values that reflect its potency.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound could serve as a lead in developing new antibacterial agents, particularly against resistant strains .

Antifungal Activity

The antifungal properties of 2-(4-Bromo-3-hydroxyphenyl)acetic acid have also been explored. It demonstrated significant activity against various fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.016 |

| Fusarium oxysporum | 0.056 |

The compound's activity against these fungi indicates its potential role in treating fungal infections, particularly in immunocompromised patients .

Anticancer Potential

Emerging studies suggest that 2-(4-Bromo-3-hydroxyphenyl)acetic acid may possess anticancer properties. Preliminary investigations have indicated that it can inhibit cell proliferation in various cancer cell lines. For instance, it was shown to induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The hydroxyl group may interact with active sites on enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Induction of Oxidative Stress : The presence of bromine can enhance the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens.

- Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis in cancer cells, promoting programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of derivatives indicated that modifications on the phenolic ring significantly enhanced antibacterial activity, suggesting structure-activity relationships (SAR) that could guide future synthetic efforts .

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with 2-(4-Bromo-3-hydroxyphenyl)acetic acid resulted in decreased viability of MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.